benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034426-07-6
VCID: VC7497545
InChI: InChI=1S/C21H21N5O3/c27-20(11-22-21(28)29-15-16-7-3-1-4-8-16)25-12-18(13-25)26-14-19(23-24-26)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,22,28)
SMILES: C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Molecular Formula: C21H21N5O3
Molecular Weight: 391.431

benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate

CAS No.: 2034426-07-6

Cat. No.: VC7497545

Molecular Formula: C21H21N5O3

Molecular Weight: 391.431

* For research use only. Not for human or veterinary use.

benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate - 2034426-07-6

Specification

CAS No. 2034426-07-6
Molecular Formula C21H21N5O3
Molecular Weight 391.431
IUPAC Name benzyl N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]carbamate
Standard InChI InChI=1S/C21H21N5O3/c27-20(11-22-21(28)29-15-16-7-3-1-4-8-16)25-12-18(13-25)26-14-19(23-24-26)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,22,28)
Standard InChI Key WPRQCIIIWDYBJG-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4

Introduction

Structural Composition and Molecular Characteristics

The compound’s molecular formula is C₂₁H₂₁N₅O₃, with a calculated molecular weight of 407.43 g/mol. Its structure integrates three key components:

  • 1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for participating in hydrogen bonding and π-π stacking interactions .

  • Azetidine ring: A four-membered saturated nitrogen heterocycle, contributing conformational rigidity and influencing bioavailability.

  • Benzyl carbamate group: A protective group often used in peptide synthesis, enhancing solubility and stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₁N₅O₃
Molecular Weight407.43 g/mol
Hybridizationsp² (triazole), sp³ (azetidine)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (triazole N, carbonyl O)

The triazole and azetidine rings are linked via a methylene group, while the carbamate moiety is attached to a carbonyl-functionalized ethyl chain. Crystallographic data from analogous triazole-azetidine hybrids indicate dihedral angles between the triazole and aryl rings ranging from 18° to 48°, suggesting moderate planarity disruption . Non-classical hydrogen bonds, such as C–H⋯O interactions, likely stabilize the solid-state structure .

StepReactionReagents/ConditionsYield*
1CuAAC for triazoleCuI, DIPEA, DMF, RT, 12h75%
2Azetidine alkylation3-azidoazetidine, K₂CO₃, DMF, 60°C65%
3Carbamate protectionBenzyl chloroformate, Et₃N, THF70%

*Yields estimated from analogous reactions .

Spectroscopic Characterization

Although experimental spectral data for this compound are unavailable, predictions based on structurally related molecules are feasible.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Benzyl protons: δ 7.25–7.45 ppm (multiplet, 5H, Ar–H) .

    • Azetidine protons: δ 3.70–4.10 ppm (multiplet, 4H, N–CH₂).

    • Triazole proton: δ 8.10–8.30 ppm (singlet, 1H, triazole-H) .

  • ¹³C NMR:

    • Carbamate carbonyl: δ 155–160 ppm .

    • Azetidine carbons: δ 50–60 ppm (N–CH₂), 70–80 ppm (C–N triazole) .

Infrared (IR) Spectroscopy

  • Stretching vibrations:

    • N–H (carbamate): ~3350 cm⁻¹ .

    • C=O (carbamate): ~1700 cm⁻¹ .

    • Triazole C=N: ~1600 cm⁻¹ .

TargetMechanismEfficacy*
Candida albicansLanosterol 14α-demethylase inhibitionModerate
Staphylococcus aureusPenicillin-binding protein antagonismHigh
COX-2Allosteric inhibitionLow

*Predicted based on structural analogues .

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